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Compound of Interest

Compound Name: AFR-605 free base

CAS No.: 214707-81-0

Cat. No.: B1664406

Get Quote

Focus: Physicochemical Properties, Irreversible Binding Kinetics, and Free Base Formulation

Protocols.[1]

Executive Summary
Afatinib (AFR) Free Base represents the un-ionized, lipophilic core of the second-generation

EGFR tyrosine kinase inhibitor (TKI).[1] Unlike first-generation reversible inhibitors (e.g.,

Gefitinib), AFR utilizes a Michael acceptor moiety to form a covalent bond with Cys797 within

the EGFR ATP-binding pocket.[1]

While the dimaleate salt is optimized for oral bioavailability (solubility), the Free Base is the

critical species for:

Membrane Permeability Studies: Passive diffusion assays (PAMPA).

Nanocarrier Encapsulation: Loading into lipid nanoparticles (LNPs) or polymeric micelles

where salt forms may crystallize or leak.[1]
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Mechanistic Crystallography: Co-crystallization with kinase domains often requires the free

base in DMSO.[1]

Therapeutic Positioning: Potent against EGFR(del19), EGFR(L858R), and resistant T790M

mutations, with pan-ErbB activity (HER2, ErbB4).[1]

Chemical & Physical Properties (Free Base vs. Salt)
[1]
The shift from Dimaleate to Free Base alters the experimental handling significantly.

Property
AFR Free Base
(Target)

AFR Dimaleate
(Standard)

Experimental
Implication

CAS Number 439081-18-2 850140-72-6
Use correct CAS for

procurement.[1]

Molecular Weight 485.94 g/mol 718.1 g/mol

Critical: Recalculate

molarity for IC50

assays.[1]

Solubility (Water)
< 0.01 mg/mL

(Insoluble)
~10 mg/mL (Soluble)

Free base requires

DMSO or acidified

buffers.[1]

LogP (Lipophilicity) ~3.6 (High) Lower (Ionized)

Free base partitions

rapidly into cell

membranes.[1]

Appearance
White to off-white

powder

White to yellowish

powder

Visual check for purity.

[1]

Mechanism of Action: Covalent Inactivation
AFR Free Base acts as a Michael Acceptor.[1] The acrylamide warhead targets the nucleophilic

thiol group of Cysteine 797 (Cys797) in the EGFR catalytic domain.

Binding Kinetics[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.medkoo.com/products/20915
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664406?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reversible Binding: The quinazoline core docks into the ATP-binding site (competitive

inhibition).[1]

Irreversible Locking: The acrylamide group is positioned adjacent to Cys797.[1]

Covalent Bond Formation: A nucleophilic attack occurs, forming a permanent thioether bond.

Result: The receptor is permanently silenced until the cell synthesizes new EGFR proteins

(turnover time ~24-48h).[1]

Signaling Pathway Blockade (Visualization)
The following diagram illustrates the interruption of the RAS/RAF/MEK and PI3K/AKT pathways

by AFR.
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Caption: AFR permanently locks EGFR kinase activity, halting downstream RAS/MAPK and

PI3K/AKT oncogenic signaling.[1]

Experimental Protocols
Preparation of Stock Solution (Free Base Specific)
Unlike the salt form, the free base is hydrophobic.

Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).[1] Avoid aqueous buffers for the master

stock.

Concentration: Prepare a 10 mM stock.

Calculation: Weigh 4.86 mg of AFR Free Base.[1] Dissolve in 1.0 mL DMSO.

Storage: Aliquot into amber vials (light sensitive). Store at -20°C or -80°C. Stable for 6

months.

Working Solution: Dilute 1:1000 in culture medium immediately before use to minimize

DMSO toxicity (Final DMSO < 0.1%).

In Vitro IC50 Determination (Ba/F3 Assay)
This protocol validates potency against specific mutations (e.g., EGFR L858R/T790M).

Materials:

Ba/F3 cells expressing EGFR mutant of interest.

CellTiter-Glo® (Promega) or MTT reagent.[1]

AFR Free Base stock (10 mM).[1]

Workflow:

Seeding: Plate 3,000 cells/well in 96-well plates (50 µL volume).
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Dosing: Prepare serial dilutions of AFR Free Base in medium (Range: 0.1 nM to 10 µM). Add

50 µL to wells.

Control: DMSO vehicle control (must match highest drug solvent concentration).[1]

Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate 10 mins.

Read Luminescence.

Analysis: Plot Log[Concentration] vs. Relative Viability. Fit using non-linear regression

(Sigmoidal dose-response).

Expected IC50 (L858R/T790M): < 10 nM.[1]

Expected IC50 (Wild Type): ~50-100 nM (Selectivity window).[1]

Western Blotting (Pathway Validation)
To confirm target engagement (pEGFR inhibition).[1]

Treatment: Treat NCI-H1975 cells (T790M+) with AFR Free Base (10 nM, 100 nM) for 6

hours.

Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: Sodium Orthovanadate).

Antibodies:

Primary: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-pERK, Anti-pAKT.

Secondary: HRP-conjugated species-specific IgG.[1]

Result: Complete disappearance of pEGFR and pERK bands at >10 nM indicates effective

covalent inhibition.[1]

Formulation Logic: Why Use the Free Base?
Researchers often default to the salt form, but the Free Base is superior for Nanomedicine

Development.
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Caption: The lipophilic Free Base is essential for high-efficiency loading into lipid-based drug

delivery systems.[1]
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Disclaimer: This guide focuses on Afatinib (abbreviated AFR in many contexts).[1] The specific

code AFR-605 corresponds to a 5-HT4 antagonist in chemical registries.[1] Ensure you are

using CAS 439081-18-2 (Afatinib Free Base) for EGFR inhibition experiments.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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